![molecular formula C13H22N2O3 B11800200 tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves multiple steps. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often involve heating under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrrolo[3,4-c]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C13H22N2O3 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
tert-butyl 5-methyl-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9-5-11(16)14(4)6-10(9)8-15/h9-10H,5-8H2,1-4H3 |
Clé InChI |
SKDJSNXOJQYKCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC(=O)N(CC2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


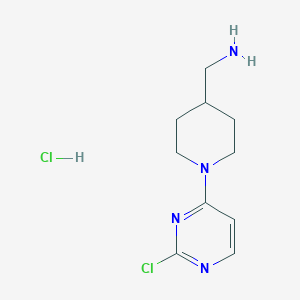



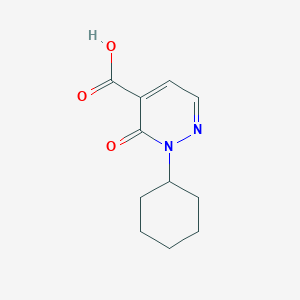
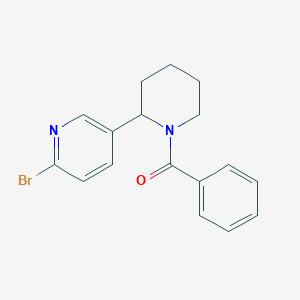


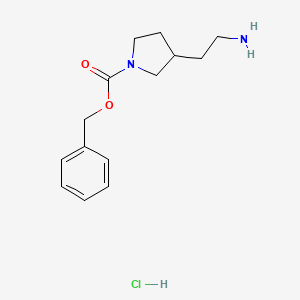
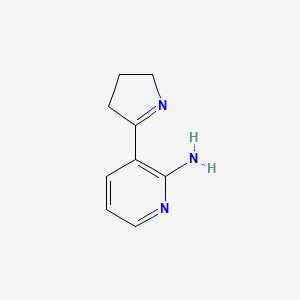
![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)



